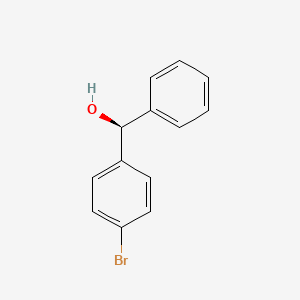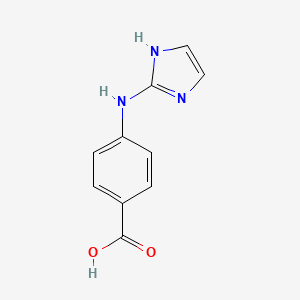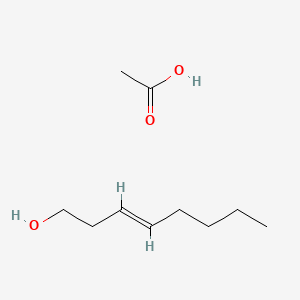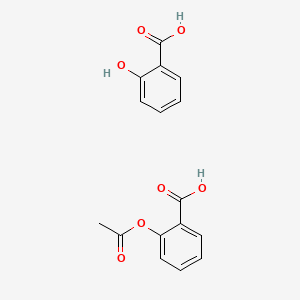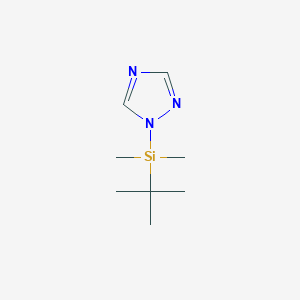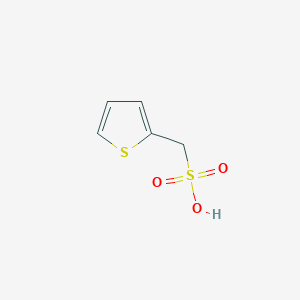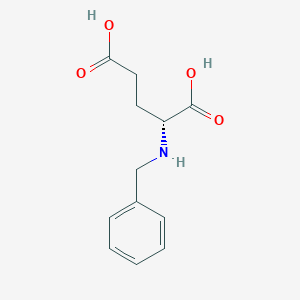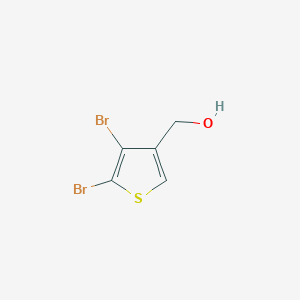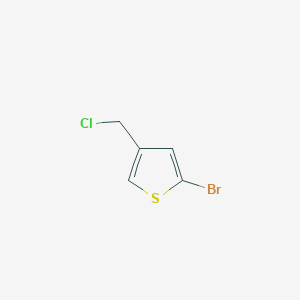
9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile
Overview
Description
9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile is a complex organic compound known for its unique photophysical properties. It belongs to the class of diphenylaminofluorene-based materials, which are widely studied for their applications in optoelectronic devices due to their excellent light-emitting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also crucial to achieve the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile has several scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) due to its excellent light-emitting properties.
Photovoltaics: Employed in organic photovoltaic cells for efficient light absorption and conversion.
Biological Imaging: Utilized in fluorescence imaging techniques for its strong fluorescence properties.
Chemical Sensors: Applied in the design of chemical sensors for detecting various analytes
Mechanism of Action
The mechanism by which 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile exerts its effects involves its interaction with light. The compound absorbs photons, leading to electronic excitation and subsequent emission of light. This photophysical behavior is crucial for its applications in optoelectronics and imaging.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Didecyl-2,7-bis(N,N-diphenylamino)fluorene
- 9,9-Didecyl-N,N-bis(9,9-didecyl-7-N,N-diphenylaminofluoren-2-yl)-N,N-diphenyl-fluorene-2,7-diamine
- Poly(9,9-didecyl-2,7-diphenylaminofluorene)
Uniqueness
Compared to similar compounds, 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile stands out due to its specific structural configuration, which enhances its photophysical properties. This makes it particularly suitable for applications requiring high fluorescence efficiency and stability .
Properties
IUPAC Name |
9,9-didecyl-7-(N-phenylanilino)fluorene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N2/c1-3-5-7-9-11-13-15-23-33-46(34-24-16-14-12-10-8-6-4-2)44-35-38(37-47)29-31-42(44)43-32-30-41(36-45(43)46)48(39-25-19-17-20-26-39)40-27-21-18-22-28-40/h17-22,25-32,35-36H,3-16,23-24,33-34H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKJUJAIGQCZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)CCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40823073 | |
| Record name | 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40823073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738584-51-5 | |
| Record name | 9,9-Didecyl-7-(diphenylamino)-9H-fluorene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40823073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trichloro[4-(trifluoromethyl)phenyl]silane](/img/structure/B3281552.png)

